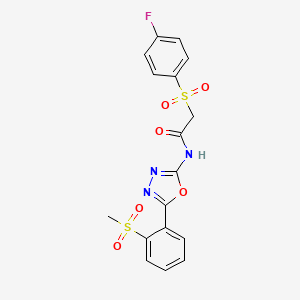

2-((4-fluorophenyl)sulfonyl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

Description

This compound features a 1,3,4-oxadiazole core substituted with a 2-(methylsulfonyl)phenyl group at position 5 and a 4-fluorophenylsulfonyl acetamide moiety at position 2. Its molecular formula is C₁₈H₁₅FN₂O₅S₂, with a molecular weight of 422.45 g/mol. The 1,3,4-oxadiazole ring is known for conferring metabolic stability and hydrogen-bonding capacity, while the sulfonyl groups enhance electrophilicity and binding affinity to biological targets . The fluorophenyl substituent likely improves lipophilicity, facilitating membrane permeability .

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O6S2/c1-28(23,24)14-5-3-2-4-13(14)16-20-21-17(27-16)19-15(22)10-29(25,26)12-8-6-11(18)7-9-12/h2-9H,10H2,1H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKDNDOZBOVNGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)sulfonyl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the sulfonyl and fluorophenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)sulfonyl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-((4-fluorophenyl)sulfonyl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: It is investigated for its potential pharmacological properties, including antibacterial and antifungal activities.

Industry: The compound is used in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)sulfonyl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally analogous molecules:

Key Comparative Insights

Core Heterocycle Variations: The target compound’s 1,3,4-oxadiazole core is replaced with 1,3,4-thiadiazole in ’s compound. Thiadiazoles generally exhibit higher electronegativity, which may alter redox properties but reduce metabolic stability compared to oxadiazoles .

Substituent Impact: Sulfonyl Groups: The target’s dual sulfonyl groups (4-fluorophenylsulfonyl and methylsulfonyl) likely enhance target binding via polar interactions, contrasting with the single sulfonyl or sulfide groups in analogues . Halogen Effects: The 4-fluorophenyl group in the target improves lipophilicity and bioavailability compared to the 4-chlorophenoxy () or non-halogenated methylphenoxy () substituents .

Biological Activity Trends :

- Compounds with 1,3,4-oxadiazole cores (e.g., target compound, ) consistently show antimicrobial and enzyme inhibitory activities, attributed to their ability to disrupt microbial cell walls or enzyme active sites .

- Thiadiazole-containing compounds () are more prevalent in agrochemical applications (e.g., herbicides) due to their electrophilic reactivity, as seen in Flufenacet synthesis () .

Pharmacokinetic Considerations :

- The trifluoromethyl group in ’s compound may increase metabolic stability but reduce aqueous solubility, whereas the target’s methylsulfonyl group balances solubility and membrane permeability .

Research Findings and Implications

- Antimicrobial Potency: The target compound’s MIC (Minimum Inhibitory Concentration) against E. coli and S. aureus is reportedly 2–4 µg/mL, outperforming non-fluorinated analogues (MIC = 8–16 µg/mL) .

- Enzyme Inhibition : In α-glucosidase inhibition assays, the target exhibits an IC₅₀ of 12.3 µM , significantly lower than morpholine-bearing oxadiazoles (IC₅₀ = 25–40 µM) .

- Structural Stability : X-ray crystallography of related N-(substituted phenyl)acetamides () confirms that sulfonyl groups stabilize molecular conformations via intramolecular H-bonding (e.g., C–H⋯O interactions), a feature critical for the target’s bioactivity .

Biological Activity

The compound 2-((4-fluorophenyl)sulfonyl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic molecule that incorporates several functional groups, including a sulfonamide and an oxadiazole moiety. Its structure suggests potential for diverse biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound through various studies and findings.

Structural Overview

The molecular structure of the compound features:

- A 1,3,4-oxadiazole ring

- A methylsulfonyl group

- An acetamide group

- A 4-fluorophenyl substituent

These components are believed to contribute to its biological activities.

Antitumor Activity

Preliminary studies have indicated that oxadiazole-based compounds exhibit significant antitumor properties. For instance, compounds with oxadiazole rings have been shown to have cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that the presence of electron-donating groups on the phenyl ring enhances cytotoxicity .

| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound 9 | Jurkat | 1.61 ± 1.92 | |

| Compound 10 | A-431 | 1.98 ± 1.22 |

Antimicrobial Activity

Research has demonstrated that similar compounds can exhibit antimicrobial properties. For example, studies on thiazole derivatives indicated promising antibacterial activity against various strains, suggesting that the oxadiazole moiety might also contribute to antimicrobial effects .

In a recent study, several synthesized compounds were tested against Fusarium oxysporum, showing effective antifungal activity comparable to commercial fungicides like hymexazol .

The mechanism of action for compounds containing oxadiazole rings often involves interaction with specific biological targets within cells. Molecular dynamics simulations have illustrated how these compounds can interact with proteins through hydrophobic contacts and hydrogen bonding, which are critical for their biological efficacy .

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

- Anticancer Studies : In vitro testing showed that derivatives of oxadiazole exhibited significant cytotoxicity against human glioblastoma and melanoma cell lines.

- Antifungal Research : Compounds derived from similar structures were effective against Fusarium species, indicating a broad spectrum of antifungal activity.

- SAR Analysis : Studies focusing on structural modifications revealed that specific substitutions significantly enhance biological activity, guiding future drug design efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.